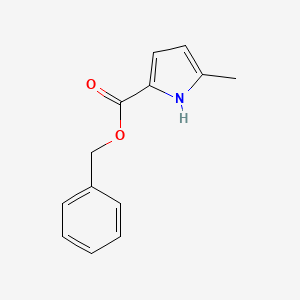
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester can be achieved through several routes. One common method involves the esterification of 1H-Pyrrole-2-carboxylic acid, 5-methyl- with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic environment and elevated temperatures to proceed efficiently .
Industrial production methods often employ continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester undergoes various chemical reactions, including:
Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester can be compared to other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid, methyl ester: This compound has a similar structure but lacks the phenylmethyl group, resulting in different chemical properties and reactivity.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: This derivative features an aldehyde group instead of an ester, leading to distinct reactivity patterns and applications.
The uniqueness of this compound lies in its specific ester group, which imparts unique chemical and biological properties .
Properties
CAS No. |
87462-15-5 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
benzyl 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-10-7-8-12(14-10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |
InChI Key |
UKGJEKZJKJEAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


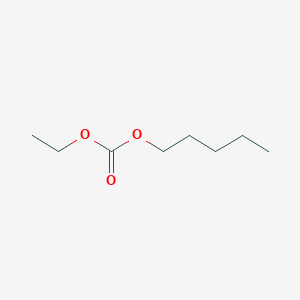
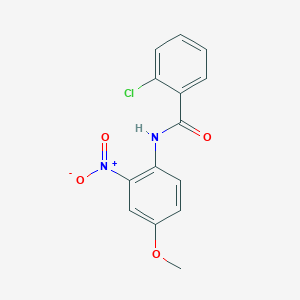
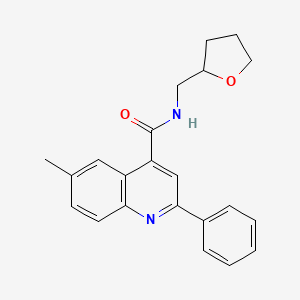
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
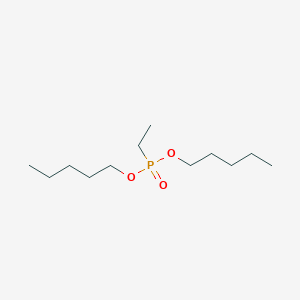
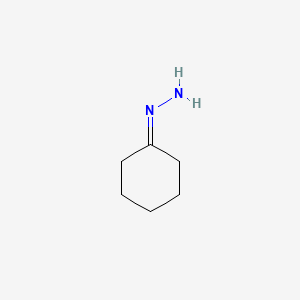
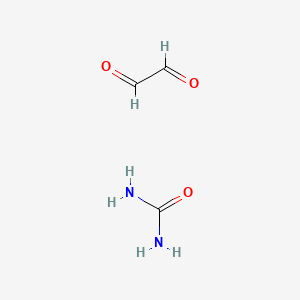
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
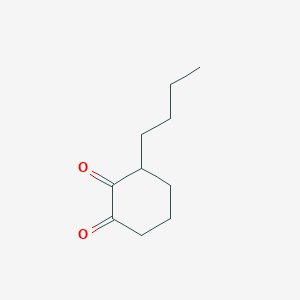
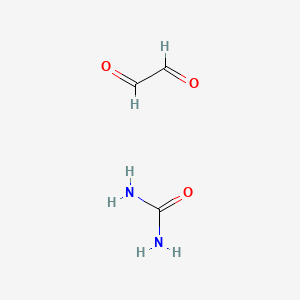
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
